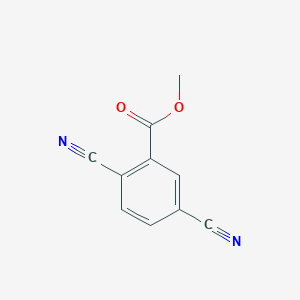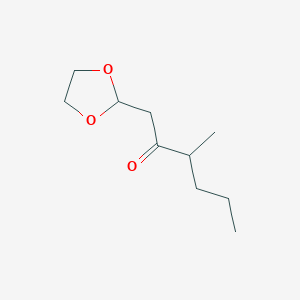
1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one
Descripción general
Descripción
1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Análisis Bioquímico
Biochemical Properties
1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the formation of transient complexes that facilitate the transfer of functional groups or electrons. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of intermediate products that are crucial for metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. For example, it can enhance the phosphorylation of specific proteins, leading to changes in their activity and subsequent effects on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. The binding of this compound to specific proteins can also lead to conformational changes that affect their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. Additionally, it can affect metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound is influenced by factors such as its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The precise localization of this compound is essential for its role in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also involve the use of molecular sieves or orthoesters to remove water and drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine are commonly used oxidizing agents.
Reduction: LiAlH₄ and NaBH₄ are typical reducing agents used under mild conditions.
Substitution: Reagents like alkyl halides (e.g., CH₃I) and acyl chlorides (e.g., RCOCl) are used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Its molecular targets include carbonyl groups in aldehydes and ketones, where it forms stable acetal or ketal linkages .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, forming a peroxide.
Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.
Uniqueness
1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is unique due to its specific ring structure and the presence of a methyl group, which influences its reactivity and stability. Its ability to form stable cyclic acetals makes it valuable in synthetic chemistry and industrial applications .
Propiedades
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-4-8(2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIFETVMNDTXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


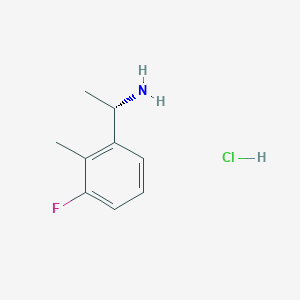
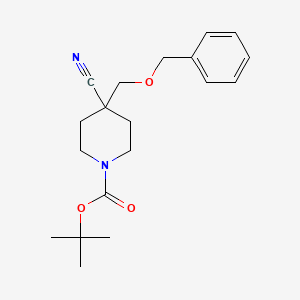
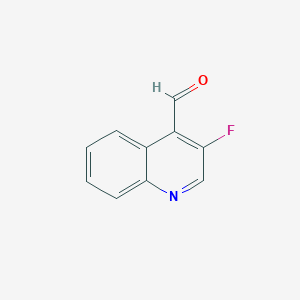


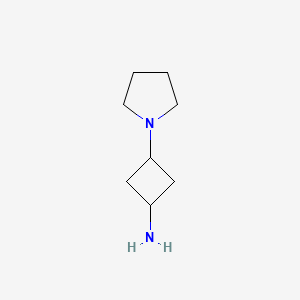
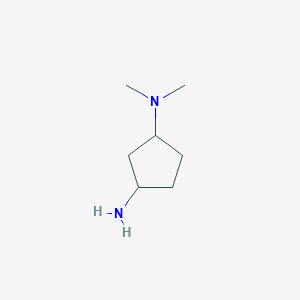
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

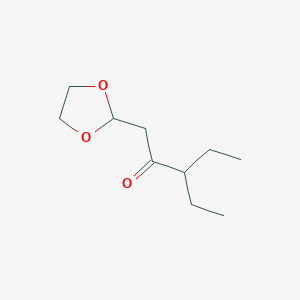
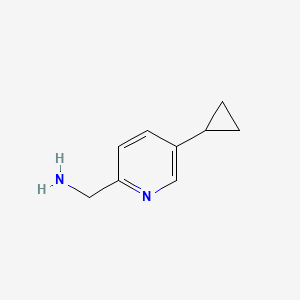
![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)
![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)
